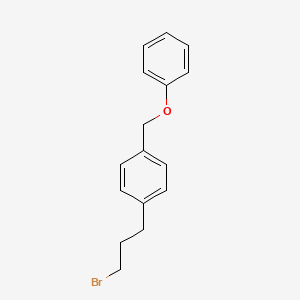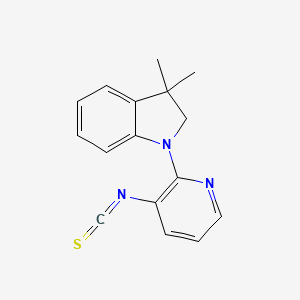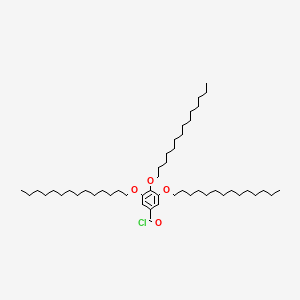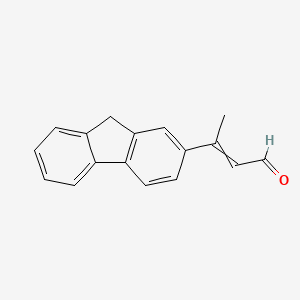![molecular formula C21H19N3 B14189342 N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine CAS No. 841260-29-5](/img/structure/B14189342.png)
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine is a complex organic compound with the molecular formula C23H23N3 This compound is notable for its unique structure, which includes both naphthalene and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine typically involves multiple steps. One common method includes the sequential synthesis of quinoline, followed by chlorination and substitution reactions. The resulting amine is then reacted with different aryl isocyanates to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions.
Medicine: Research has indicated its potential as an anti-inflammatory and antimicrobial agent.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for N1-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed anti-inflammatory and antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-(2-naphthalen-2-yl-quinolin-4-yl)-ethane-1,2-diamine: This compound shares a similar structure but includes dimethyl groups.
Quinoline derivatives: These compounds have similar quinoline moieties and exhibit comparable chemical properties.
Uniqueness
N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine is unique due to its combination of naphthalene and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
841260-29-5 |
|---|---|
Fórmula molecular |
C21H19N3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N'-(2-naphthalen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H19N3/c22-11-12-23-21-14-20(24-19-8-4-3-7-18(19)21)17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13-14H,11-12,22H2,(H,23,24) |
Clave InChI |
KWFZWXJENVNFHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)


![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)

![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
amino]-](/img/structure/B14189303.png)


![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)


